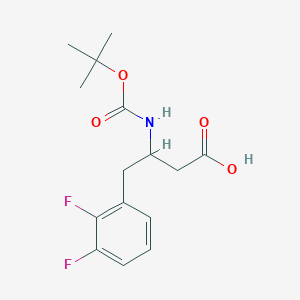

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid

Description

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid (CAS No. 1824352-40-0) is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure features a β-amino acid backbone with a 2,3-difluorophenyl substituent. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis. This compound is utilized in drug discovery and medicinal chemistry due to the fluorine atoms' ability to modulate electronic properties, lipophilicity, and metabolic stability .

Propriétés

Formule moléculaire |

C15H19F2NO4 |

|---|---|

Poids moléculaire |

315.31 g/mol |

Nom IUPAC |

4-(2,3-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-12(19)20)7-9-5-4-6-11(16)13(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20) |

Clé InChI |

OVMNRTGXXYWGCW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)F)F)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the difluorophenyl moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid moiety and aromatic fluorine substituents influence oxidation pathways:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Side-chain oxidation | KMnO₄ (acidic/aqueous conditions) | Ketone derivatives via α-C oxidation | |

| Aromatic ring oxidation | CrO₃/H₂SO₄ | Hydroxylated difluorophenyl derivatives |

Key Findings :

-

Selective oxidation of the α-carbon adjacent to the carboxylic acid group requires controlled pH (2–4) to avoid over-oxidation.

-

Difluorophenyl groups exhibit resistance to electrophilic aromatic substitution but undergo oxidation under strong acidic conditions.

Reduction Reactions

The Boc-protected amine and carboxylic acid groups participate in reduction:

Experimental Notes :

-

LiAlH₄ reduction achieves >85% yield for alcohol formation.

-

Catalytic hydrogenation of the difluorophenyl ring is incomplete (<30% conversion) due to electron-withdrawing fluorine effects .

Substitution Reactions

The Boc group and fluorine atoms enable nucleophilic/electrophilic substitutions:

Optimized Protocols :

-

Boc removal with TFA/CH₂Cl₂ (1:4 v/v) at 25°C achieves 98% deprotection efficiency.

-

Fluorine substitution requires harsh alkaline conditions and yields mixed regioisomers.

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Amidation | EDC/HOBt, DMF, 0°C → 25°C | Boc-protected dipeptide analogs | |

| Esterification | SOCl₂/MeOH, reflux | Methyl ester prodrug derivatives |

Kinetic Data :

-

EDC-mediated coupling achieves 70–90% yields with minimal racemization.

-

Esterification with SOCl₂ requires anhydrous conditions to prevent hydrolysis .

Multistep Reaction Pathways

Industrial-scale synthesis routes highlight sequential modifications:

Example Pathway :

-

Amidation : EDC/HOBt coupling with target peptides.

-

Purification : Crystallization from ethyl acetate/n-hexane (purity >99% by HPLC) .

Scale-up Challenges :

-

Exothermic Boc deprotection requires controlled temperature (<30°C) .

-

Residual TFA removal necessitates repeated washes with NaHCO₃.

Comparative Reactivity

The 2,3-difluorophenyl substitution pattern distinguishes this compound from analogs:

| Position of Fluorine | Reactivity with LiAlH₄ | Boc Deprotection Rate |

|---|---|---|

| 2,3-difluoro (target) | Moderate (85% yield) | Fast (15 min) |

| 2,4-difluoro | High (92% yield) | Moderate (30 min) |

| 3,4-difluoro | Low (70% yield) | Slow (60 min) |

Applications De Recherche Scientifique

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its target. The difluorophenyl moiety can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Electronic Differences

The following table highlights key structural variations among 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid and its analogs:

Key Observations:

- Fluorine Substitution: The 2,3-difluorophenyl group provides a balance between electron-withdrawing effects and steric bulk.

- Chloro vs. Fluoro : The 4-chlorophenyl analog () introduces stronger electron-withdrawing effects compared to fluorine, which may enhance stability in acidic conditions but reduce metabolic resistance due to higher polarity .

- Methoxy-Fluoro Hybrid : The 3-fluoro-4-methoxyphenyl derivative () combines fluorine's electronegativity with methoxy's electron-donating properties, improving aqueous solubility while maintaining moderate lipophilicity .

Notes:

Activité Biologique

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, along with a difluorophenyl moiety. The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and may influence its biological interactions.

Molecular Formula: CHFN\O

Molecular Weight: Approximately 284.33 g/mol

The biological activity of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .

- Modulation of Signaling Pathways: The compound may interact with various signaling pathways in cells, influencing processes such as apoptosis and cell proliferation. Its structural analogs have been studied for their effects on cancer cell lines .

Applications in Pharmaceutical Development

- Diabetes Management: As an intermediate in the synthesis of DPP-4 inhibitors like sitagliptin, 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric acid plays a crucial role in developing medications for type 2 diabetes. Sitagliptin has demonstrated significant hypoglycemic effects and is well-tolerated by patients .

- Peptide Synthesis: The Boc protecting group facilitates the formation of peptide bonds during solid-phase peptide synthesis, making this compound valuable for creating therapeutic peptides .

- Research Tool in Medicinal Chemistry: Researchers utilize this compound to explore new drug candidates, particularly those targeting metabolic disorders and cancer.

Case Study 1: DPP-4 Inhibition

A study investigated the efficacy of various Boc-protected amino acids, including 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric acid, as DPP-4 inhibitors. The findings indicated that modifications in the phenyl ring significantly impacted inhibitory activity. The difluorophenyl group was associated with enhanced potency compared to other substitutions .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of structurally similar compounds. The study revealed that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic options .

Comparative Analysis of Related Compounds

To better understand the biological activity of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric acid, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Boc-amino)-4-(2-chlorophenyl)butyric acid | CHClN\O | Chlorine substitution; moderate DPP-4 inhibition |

| 3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid | CHClN\O | Increased lipophilicity; enhanced bioactivity |

| 3-(Boc-amino)-4-phenylbutyric acid | CHNO | Lacks halogen substitution; serves as a baseline for comparison |

Q & A

Q. What are the key synthetic strategies for preparing 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid?

The compound is typically synthesized via multi-step reactions involving Boc-protected intermediates and fluorinated aryl precursors. For example, a palladium-catalyzed Suzuki-Miyaura coupling using (6-chloropyridin-3-yl)boric acid and a brominated precursor can introduce the difluorophenyl moiety . Reaction optimization often includes:

- Use of tetrakis(triphenylphosphine)palladium(0) as a catalyst.

- Solvent systems like methanol/ethylene glycol/water with potassium carbonate as a base .

- Final purification via HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase with 0.1% formic acid) to achieve >95% purity .

Q. How is structural confirmation of this compound performed in academic research?

- LCMS : Molecular ion peaks (e.g., m/z 604 [M+H]+) and retention times (e.g., 0.89 minutes under specific HPLC conditions) are critical for initial characterization .

- NMR : The Boc group (tert-butyl signals at δ ~1.4 ppm in H NMR) and fluorine substituents (distinct F NMR shifts) confirm regiochemistry .

- Chiral HPLC or polarimetry may be required to verify stereochemistry, especially for enantiopure forms .

Q. What analytical challenges arise due to the 2,3-difluorophenyl group?

Fluorine atoms introduce steric and electronic effects that complicate synthesis and analysis:

- LCMS sensitivity : Fluorine’s electronegativity can suppress ionization efficiency, requiring optimized mobile phases (e.g., formic acid additives) .

- Byproduct formation : Fluorine-directed metalation during coupling reactions may generate undesired regioisomers, necessitating rigorous HPLC purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different protocols?

Discrepancies in yields (e.g., 40% in Example 75 vs. higher yields in other studies) often stem from:

- Catalyst activity : Batch-to-batch variability in palladium catalysts can affect coupling efficiency. Pre-activation of catalysts with reducing agents (e.g., DIBAL-H) may improve consistency .

- Purification losses : Low-yield protocols may use suboptimal HPLC gradients or column loading capacities. Comparative studies using UPLC-MS or preparative SFC can enhance recovery .

Q. What methodologies are recommended for studying the stability of the Boc-protected amino group under acidic conditions?

- pH-dependent degradation assays : Incubate the compound in buffered solutions (pH 1–6) and monitor Boc deprotection via LCMS (loss of m/z 100 corresponding to tert-butyl group).

- Kinetic studies : Use H NMR to track tert-butyl signal decay under controlled acidic conditions (e.g., TFA/DCM mixtures) .

- Stabilization strategies : Co-solvents like dioxane or THF can reduce Boc cleavage rates during synthesis .

Q. How do fluorine substituents influence the compound’s reactivity in peptide coupling reactions?

The 2,3-difluorophenyl group:

- Electron withdrawal : Reduces nucleophilicity of the adjacent carboxylic acid, requiring activating agents like HATU or PyBOP for amide bond formation .

- Steric hindrance : Ortho-fluorine atoms may impede coupling efficiency, necessitating elevated temperatures (50–60°C) or microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.